molecular formula C18H22N2O2 B1389904 N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide CAS No. 1020057-34-4

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Cat. No. B1389904
CAS RN: 1020057-34-4
M. Wt: 298.4 g/mol
InChI Key: FQMIDIXJFFUBCH-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, also known as A2MB, is a small molecule used in a variety of scientific research applications. A2MB has been used in the synthesis of a variety of compounds, and its mechanism of action has been studied in depth.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is not fully understood, however, it is believed to involve the formation of an intermediate, which then reacts with the substrate to form the desired product. The intermediate is formed through the reaction of the 4-amino-2-methylphenol with the 2-methylphenoxybutanoyl chloride. The intermediate then reacts with the substrate to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide are not fully understood. However, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been shown to have a variety of effects on cells, including the inhibition of cell proliferation and the induction of apoptosis. Additionally, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has a number of advantages for lab experiments, including its low cost, high purity, and ease of synthesis. Additionally, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide is stable in a variety of conditions, making it ideal for use in a variety of experiments. However, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has a number of limitations, including its low solubility in aqueous solutions and its tendency to form complexes with other molecules.

Future Directions

There are a number of potential future directions for N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide, including its use in the synthesis of a variety of compounds, such as pharmaceuticals and nanomaterials. Additionally, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide could be used in the development of new drugs, and its mechanism of action could be further studied to gain a better understanding of its effects on cells. Additionally, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide could be used in the development of new lab experiments, such as those involving the synthesis of nanomaterials. Finally, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide could be used in the development of new materials, such as polymers and composites.

Scientific Research Applications

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been used in a variety of scientific research applications, including the synthesis of a variety of compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles. N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has also been used in the synthesis of a variety of pharmaceuticals and other compounds. Additionally, N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide has been used in the synthesis of a variety of nanomaterials, including nanowires and nanoparticles.

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(2-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-16(22-17-8-6-5-7-12(17)2)18(21)20-15-10-9-14(19)11-13(15)3/h5-11,16H,4,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMIDIXJFFUBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1)N)C)OC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(2-methylphenoxy)-butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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